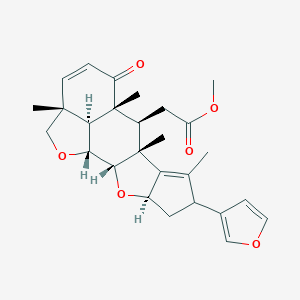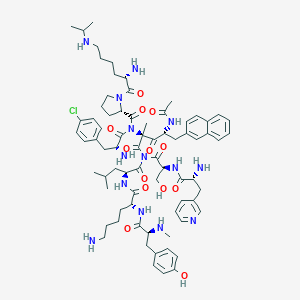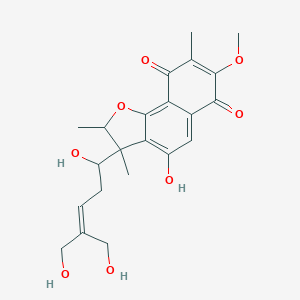![molecular formula C17H26N4OS B238048 N-[4-(4-ethyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B238048.png)
N-[4-(4-ethyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-ethyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea, commonly known as E-64, is a potent inhibitor of cysteine proteases. It was first synthesized in 1978 and has since been widely used in scientific research. E-64 has been shown to have a variety of biochemical and physiological effects and is a valuable tool in the study of cysteine proteases.
Wirkmechanismus
E-64 acts as a covalent inhibitor of cysteine proteases. It forms a covalent bond with the active site cysteine residue of the protease, effectively blocking its activity. The inhibition is irreversible, making E-64 a potent and long-lasting inhibitor.
Biochemical and Physiological Effects:
E-64 has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit autophagy, and modulate the immune response. E-64 has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
E-64 is a valuable tool in the study of cysteine proteases. Its irreversible inhibition allows for long-lasting effects and its broad specificity allows for the study of multiple proteases simultaneously. However, its irreversible inhibition can also be a limitation, as it can lead to off-target effects and may interfere with other cellular processes.
Zukünftige Richtungen
There are several future directions for the use of E-64 in scientific research. One area of interest is the study of the role of cysteine proteases in neurodegenerative diseases, such as Alzheimer's and Parkinson's. E-64 may also be useful in the development of new therapies for inflammatory diseases and cancer. Additionally, the development of new E-64 analogs with improved specificity and potency may lead to new insights into the role of cysteine proteases in biological processes.
Synthesemethoden
E-64 is synthesized by reacting 4-(4-ethyl-1-piperazinyl)aniline with isobutyryl isothiocyanate. The resulting product is then purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
E-64 has been used extensively in scientific research to study the role of cysteine proteases in various biological processes. It has been shown to inhibit a wide range of cysteine proteases, including cathepsins B, C, H, L, and S. This inhibition has been used to study the role of cysteine proteases in apoptosis, autophagy, and antigen processing.
Eigenschaften
Produktname |
N-[4-(4-ethyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea |
|---|---|
Molekularformel |
C17H26N4OS |
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
N-[[4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl]-2-methylpropanamide |
InChI |
InChI=1S/C17H26N4OS/c1-4-20-9-11-21(12-10-20)15-7-5-14(6-8-15)18-17(23)19-16(22)13(2)3/h5-8,13H,4,9-12H2,1-3H3,(H2,18,19,22,23) |
InChI-Schlüssel |
HBAQXYDYCRTOJF-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C(C)C |
Kanonische SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B237979.png)



![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B238013.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide](/img/structure/B238015.png)
![N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B238017.png)

![[(4aR,8R,8aR)-2-phenyl-6-tributylstannyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B238034.png)

![methyl (2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carboxylate](/img/structure/B238061.png)

